molecular formula C7H11ClF3N3O B11864014 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B11864014
M. Wt: 245.63 g/mol
InChI Key: SFYUTIVMFRUQAH-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride is a chemical compound with a molecular formula of C8H11F3N2O·HCl

Preparation Methods

The synthesis of 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone.

    Introduction of the ethyl group: This step involves the alkylation of the pyrazole ring with ethyl halides.

    Attachment of the trifluoroethoxy group: This is done through nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethyl and trifluoroethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride include:

    1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole: Lacks the amine group, which may reduce its biological activity.

    1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine: Does not form the hydrochloride salt, potentially affecting its solubility and stability.

    1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine sulfate: Another salt form that may have different solubility and stability profiles compared to the hydrochloride salt.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H11ClF3N3O

Molecular Weight

245.63 g/mol

IUPAC Name

1-ethyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C7H10F3N3O.ClH/c1-2-13-3-5(11)6(12-13)14-4-7(8,9)10;/h3H,2,4,11H2,1H3;1H

InChI Key

SFYUTIVMFRUQAH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)OCC(F)(F)F)N.Cl

Origin of Product

United States

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